molecular formula C12H26N2 B15265386 N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B15265386
M. Wt: 198.35 g/mol
InChI Key: PLHSVMWJUGVAMI-UHFFFAOYSA-N
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Description

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a heptyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a methyl group

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-heptan-4-yl-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H26N2/c1-4-6-11(7-5-2)13-12-8-9-14(3)10-12/h11-13H,4-10H2,1-3H3

InChI Key

PLHSVMWJUGVAMI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC1CCN(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of heptan-4-amine with 1-methylpyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Heptan-4-yl)-1-methylpyrrolidin-3-one, while reduction could produce this compound hydrochloride.

Scientific Research Applications

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the heptyl group but differs in the core structure, which includes a benzodioxole ring.

    N-(Heptan-4-yl)-1-methylpyrrolidin-2-amine: Similar to the target compound but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a heptyl group and a methyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

N-(Heptan-4-yl)-1-methylpyrrolidin-3-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as N-heterocycles, which are characterized by the presence of nitrogen atoms within their ring structures. The specific structure contributes to its interactions with biological targets.

Pharmacological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolidine compounds often exhibit antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
  • Antiviral Activity :
    • Some studies have highlighted the potential antiviral properties of related compounds. For example, derivatives similar to this compound have shown activity against viral infections, although specific data for this compound is limited .
  • Cytotoxicity and Anticancer Potential :
    • Compounds with similar structural motifs have been evaluated for cytotoxic effects against cancer cell lines. The presence of alkyl chains and nitrogen heterocycles often correlates with increased cytotoxicity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterValue
Cmax (ng/mL) 830 (IP dosing)
Tmax (h) 0.25
AUC (ng/mL*h) 66,000

These values indicate significant bioavailability when administered intraperitoneally, suggesting that the compound could achieve effective concentrations in systemic circulation .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in metabolic pathways, which can lead to reduced pathogen viability or altered cellular functions .
  • Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways critical for maintaining homeostasis or responding to external stimuli.

Case Studies

Several case studies have focused on the efficacy of pyrrolidine derivatives in preclinical models:

  • Efficacy in Animal Models : In studies involving NMRI mice, compounds similar to this compound demonstrated significant therapeutic effects against parasitic infections, with complete cures observed in some instances .
  • Safety Profile : Toxicological assessments indicate that while some derivatives show promise as therapeutics, they may also exhibit dose-dependent toxicity, necessitating careful evaluation during drug development .

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